Feudomycin B

Overview

Description

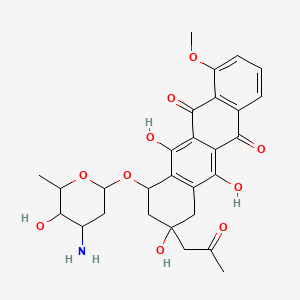

Feudomycin B is a compound belonging to the class of anthracyclines, which are known for their antibiotic and antitumor properties. It is an antibiotic that inhibits the growth of microorganisms by binding to DNA and RNA, thereby preventing transcription and replication . The molecular formula of this compound is C28H31NO10, and it has a molecular weight of 541.5 g/mol .

Mechanism of Action

Target of Action:

Feudomycin B, also known as (8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-8-(2-oxopropyl)-5,12-naphthacenedione, is a natural product with potent antibacterial properties . Its primary targets are bacterial cells, fungi, and higher eukaryotic cells.

Mode of Action:

This compound exerts its antimicrobial effects by inhibiting protein synthesis. Specifically:

- Interference with Protein Synthesis : this compound disrupts bacterial cell membranes, affecting ion transport and membrane potential. This disruption ultimately leads to cell death.

Biochemical Analysis

Biochemical Properties

Feudomycin B plays a significant role in biochemical reactions, particularly in inhibiting bacterial growth. It interacts with several enzymes and proteins, disrupting their normal functions. One of the key interactions is with bacterial topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound binds to this enzyme, inhibiting its activity and thereby preventing bacterial DNA replication . Additionally, this compound has been shown to interact with ribosomal proteins, inhibiting protein synthesis in bacteria.

Cellular Effects

This compound has profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and protein synthesis, leading to cell death. In eukaryotic cells, this compound can influence cell signaling pathways and gene expression. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and cellular energy depletion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to bacterial topoisomerase II, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription . Additionally, this compound binds to ribosomal RNA, interfering with the assembly of ribosomal subunits and inhibiting protein synthesis. These interactions lead to the accumulation of DNA damage and the activation of stress response pathways in bacterial cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits strong antibacterial activity, rapidly inhibiting bacterial growth. Over time, the stability of this compound can be affected by environmental factors such as temperature and pH. Degradation of this compound can lead to reduced efficacy and the emergence of resistant bacterial strains . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in bacterial populations, including the upregulation of efflux pumps and the acquisition of resistance genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial infections without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects on liver and kidney function. Additionally, high doses of this compound can disrupt the gut microbiota, leading to dysbiosis and gastrointestinal disturbances.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. It inhibits key enzymes involved in bacterial DNA replication and protein synthesis, disrupting metabolic flux and leading to the accumulation of metabolic intermediates . This compound also affects the biosynthesis of nucleotides and amino acids, further inhibiting bacterial growth. In eukaryotic cells, this compound can interfere with mitochondrial function, leading to reduced ATP production and altered cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by bacterial cells via active transport mechanisms, including specific transporters and efflux pumps . Once inside the cell, this compound can accumulate in the cytoplasm and interact with its target enzymes and proteins. In eukaryotic cells, this compound can be distributed to different cellular compartments, including the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it interacts with topoisomerase II and ribosomal RNA . In eukaryotic cells, this compound can be found in the nucleus and mitochondria, where it affects DNA replication and mitochondrial function. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy and reducing off-target effects.

Preparation Methods

Feudomycin B is produced by a mutant strain of the bacterium Streptomyces coeruleorubidus. The synthetic routes and reaction conditions for this compound involve complex organic synthesis techniques. The industrial production methods typically involve fermentation processes using the Streptomyces species, followed by extraction and purification steps to isolate the compound .

Chemical Reactions Analysis

Feudomycin B undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at various positions on the anthracycline backbone.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Feudomycin B has several scientific research applications, including:

Antibacterial Activity: This compound disrupts bacterial cell membranes by interfering with ion transport and membrane potential, leading to cell death.

Antitumor Properties: This compound has shown potential in inhibiting the growth of cancer cells and inducing cell cycle arrest.

Antibiotic Development:

Comparison with Similar Compounds

Feudomycin B is similar to other anthracyclines, such as daunorubicin and doxorubicin, which are also known for their antibiotic and antitumor properties . this compound is unique in its specific molecular structure and the presence of certain functional groups that contribute to its distinct biological activities .

Similar Compounds

- Daunorubicin

- Doxorubicin

- Epirubicin

- Idarubicin

Biological Activity

Feudomycin B, a polyketide compound with the molecular formula , has emerged as a significant subject of research due to its promising biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily known for its antibacterial properties. It disrupts bacterial cell membranes by interfering with ion transport and membrane potential, leading to cell death. This action is attributed to its ability to form complexes with essential cations such as potassium, which are crucial for maintaining cellular homeostasis.

The mechanism by which this compound exerts its biological effects involves several key processes:

- Membrane Disruption : this compound compromises the integrity of bacterial membranes, causing leakage of intracellular contents and ultimately leading to cell lysis.

- Ion Transport Interference : By binding to cations, this compound prevents their entry into bacterial cells, disrupting ionic balance and cellular functions.

- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activities and relevant studies related to this compound:

Study 1: Antibacterial Efficacy

In a study investigating the antibacterial properties of this compound, various strains of bacteria were exposed to the compound. Results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial activity. The study highlighted that this compound's mechanism involved direct interaction with bacterial membranes, leading to increased permeability and eventual cell death.

Study 2: Anticancer Potential

Another study focused on the cytotoxic effects of this compound on HeLa cells. The compound was found to induce apoptosis through the activation of caspase pathways. The results suggested that this compound could be developed further as a potential anticancer agent due to its ability to selectively target cancerous cells while sparing normal cells.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other polyketides and anthracyclines. The following table compares this compound with notable compounds in terms of structure and application:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Polyketide | Antibiotic/Cancer | Hydroxylated structure; membrane disruptor |

| Daunorubicin | Anthracycline | Cancer treatment | DNA intercalation |

| Doxorubicin | Anthracycline | Cancer treatment | Broader application than daunorubicin |

| Erythromycin | Macrolide | Antibiotic | Effective against Gram-positive bacteria |

Properties

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOUBQUQZFFVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000469 | |

| Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79438-97-4 | |

| Record name | Feudomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.